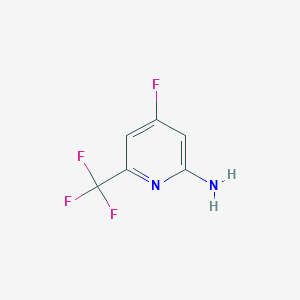

2-Amino-4-fluoro-6-(trifluoromethyl)pyridine

概要

説明

2-Amino-4-fluoro-6-(trifluoromethyl)pyridine: is a heterocyclic organic compound that contains a pyridine ring substituted with amino, fluoro, and trifluoromethyl groups

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-fluoro-6-(trifluoromethyl)pyridine typically involves the reaction of 2-fluoro-4-trifluoromethyl-pyridine with acetamidine hydrochloride in the presence of sodium hydroxide, water, and dimethyl sulfoxide . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions: 2-Amino-4-fluoro-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides can be used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield alkylated or acylated derivatives, while coupling reactions can produce biaryl compounds.

科学的研究の応用

Pharmaceutical Applications

2-Amino-4-fluoro-6-(trifluoromethyl)pyridine serves as an essential intermediate in the synthesis of various pharmaceutical compounds:

- nNOS Inhibitors : Research indicates that derivatives of this compound exhibit potent inhibition of neuronal nitric oxide synthase (nNOS), which is significant for developing treatments for neurological disorders .

- Bimiralisib : This compound is a key intermediate in the synthesis of bimiralisib, an investigational drug targeting cancer pathways .

- Fluorinated Drugs : Fluorinated compounds are increasingly prevalent in drug formulations due to their enhanced bioactivity. Approximately 25% of small-molecule drugs currently on the market contain fluorine . The unique properties imparted by fluorination can lead to improved pharmacokinetics and efficacy.

Agrochemical Applications

In agrochemistry, this compound derivatives are utilized for crop protection:

- Pesticides : The trifluoromethyl group enhances the biological activity of pesticides by improving their efficacy against pests while minimizing environmental impact . Over 20 agrochemical products containing this moiety have been registered, indicating its importance in modern agriculture.

- Market Trends : The trend towards fluorinated agrochemicals is expected to grow, driven by their enhanced performance characteristics such as increased lipophilicity and solubility .

Case Studies

作用機序

The mechanism of action of 2-Amino-4-fluoro-6-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards molecular targets, while the amino and fluoro groups can participate in hydrogen bonding and electrostatic interactions.

類似化合物との比較

- 2-Amino-4-(trifluoromethyl)pyridine

- 2-Fluoro-4-(trifluoromethyl)pyridine

- 4-Amino-2-(trifluoromethyl)pyridine

Comparison: Compared to its analogs, 2-Amino-4-fluoro-6-(trifluoromethyl)pyridine is unique due to the presence of both amino and fluoro groups on the pyridine ring. This combination of substituents can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

生物活性

Overview

2-Amino-4-fluoro-6-(trifluoromethyl)pyridine is a heterocyclic organic compound characterized by its unique pyridine ring substituted with amino, fluoro, and trifluoromethyl groups. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in drug design and development.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity towards molecular targets, while the amino and fluoro groups can participate in hydrogen bonding and electrostatic interactions, making it a valuable pharmacophore in drug design .

Medicinal Chemistry

Research indicates that this compound can serve as a lead compound in the development of new pharmaceuticals. Its structural features allow for modifications that can enhance metabolic stability and bioavailability. For instance, studies have shown that derivatives of this compound exhibit promising antitubercular activity, with some derivatives demonstrating minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

Antibacterial Activity

Recent investigations into the antibacterial properties of trifluoromethylpyridine derivatives show that they exhibit varying degrees of antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The MIC values for these compounds indicate their potential as alternatives to conventional antibiotics .

Case Studies

- Antitubercular Activity : A study involving a series of fluorinated chalcones and their derivatives revealed that certain compounds exhibited significant antitubercular activity with MIC values ranging from 8 μM to 134 μM. The most potent compound showed a binding energy of -9.67 Kcal/mol against thymidylate kinase, highlighting its potential as a lead molecule for drug development .

- Antibacterial Screening : In another study focusing on trifluoromethylpyridine amide derivatives, various compounds were synthesized and tested for their antibacterial efficacy. The results indicated that certain derivatives exhibited enhanced activity compared to standard antibiotics, with specific MIC values demonstrating their effectiveness against resistant bacterial strains .

Table 1: Summary of Antitubercular Activities of Selected Compounds

| Compound | Structure | MIC (μM) | Comparison |

|---|---|---|---|

| Compound 40 | Structure | 8 | Comparable to ciprofloxacin |

| Compound 30 | Structure | 16 | Similar activity |

| Compound 27 | Structure | 18 | Less potent than pyrazinamide |

Table 2: Antibacterial Activity of Trifluoromethylpyridine Derivatives

| Derivative | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| E1 | S. aureus | 40 |

| E2 | E. coli | 26 |

| F1 | P. aeruginosa | 33 |

特性

IUPAC Name |

4-fluoro-6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F4N2/c7-3-1-4(6(8,9)10)12-5(11)2-3/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWQZCJDENRMKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。